Oregonin

Overview

Description

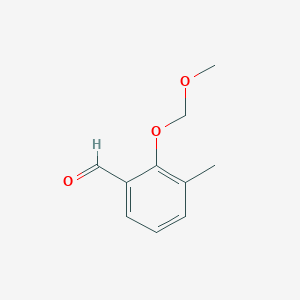

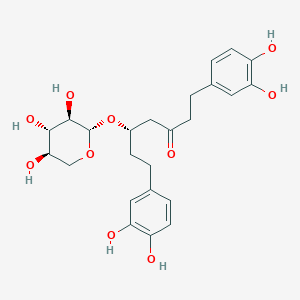

Oregonin is a diarylheptanoid . It has been found to decrease cellular lipid accumulation and proinflammatory cytokine secretion, as well as reduce ROS production in macrophages .

Synthesis Analysis

The synthesis of this compound involves established methods, and its analgesic effects have been measured using the formalin test and tail immersion test .

Molecular Structure Analysis

This compound is a diarylheptanoid found in leaves and bark of Red Alder (Alnus rubra) . Its empirical formula is C24H30O10 . LC-MS analysis suggests that both oxidation and hydrolysis can result in the production of the aglycone, with subsequent elimination of the hydroxyl group to form a double bond in the 7-carbon diarylheptanoid chain .

Chemical Reactions Analysis

This compound has been found to exhibit significant anti-feedant activity against various insects at concentrations corresponding to this compound content of the most resistant alder clones in previous experiments . The water-soluble this compound reaction products produced were analyzed by UHPLC-UV-MS to assess potential changes and to quantify reduction in this compound concentration .

Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 478.5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

Oregonin, a diarylheptanoid derivative found in Alnus formosana, has shown notable antioxidative and anti-inflammatory activities. Studies have demonstrated its inhibitory effects on lipopolysaccharide-induced iNOS gene transcription in macrophages and microglia, highlighting its potential anti-inflammatory applications. Additionally, this compound's induction of heme oxygenase-1 (HO-1) might contribute to these actions, further showcasing its therapeutic potential in inflammatory diseases (Lee et al., 2005).

Impact on DNA Methyltransferases and Mitochondrial DNA

Research on this compound from Alnus incana bark has revealed its ability to affect DNA methyltransferases expression and mitochondrial DNA (mtDNA) copies in mouse embryonic fibroblasts. This opens up possibilities for its use in epigenetic regulation and modulation of DNA methylation processes, expanding the scientific understanding of this compound's biological effects (Krasiļņikova et al., 2018).

Role in Intestinal Health and Inflammatory Bowel Disease

This compound, derived from Alnus japonica, has been studied for its potential in treating inflammatory bowel disease (IBD). It inhibits TNF-α-induced inflammation in intestinal epithelial cells and prevents disruption of the intestinal barrier, which is crucial for maintaining gut health. These findings suggest that this compound could be a promising candidate for IBD treatment, thanks to its ability to prevent mucosal inflammation and barrier disruption (Chi et al., 2018).

Antitumor and Immunomodulatory Effects

This compound has exhibited potential antitumor activity and immunomodulatory effects. Studies have shown its ability to augment natural killer (NK) cell activation, leading to enhanced antitumor activity. It's also been observed to increase NK cell cytotoxicity and extend survival time in mice with melanoma, indicating its potential as a novel immunomodulator and antitumor agent (Joo et al., 2002).

Quantitative Analysis in Alnus Plants

Capillary zone electrophoresis (CZE) methods have been developed to quantitatively determine this compound content in Alnus plants. This method enables accurate analysis of this compound in various biological samples, demonstrating its stability in biological systems and potential for extensive research in natural product studies (Kuo et al., 2008).

Mechanism of Action

Oregonin is a diarylheptanoid found in the leaves and bark of Red Alder (Alnus rubra) and has been identified as a major bioactive constituent . This compound has garnered significant interest due to its various biological activities .

Target of Action

This compound’s primary targets are leaf-eating insects, specifically lepidopteran caterpillars . It exhibits significant anti-feedant activity against various species, including the cabbage looper (Trichoplusia ni), white-marked tussock moth (Orgyia leucostigma), fall webworm (Hyphantria cunea), and western tent caterpillar (Malacosoma californicum) .

Mode of Action

This compound interacts with its targets by acting as an anti-feedant . It discourages leaf-eating insects from feeding on the leaves of the Red Alder, thereby protecting the plant from defoliation .

Biochemical Pathways

It has been associated with antioxidant, antifungal, and anti-cancer activities . Additionally, it has been shown to induce the expression of antioxidant-related genes, including Heme oxygenase-1 and NADPH dehydrogenase quinone 1 .

Pharmacokinetics

It is known to accumulate at high concentrations in both the bark and leaves of red alder .

Result of Action

The primary result of this compound’s action is the protection of Red Alder from leaf-eating insects . It achieves this by discouraging these insects from feeding on the leaves of the plant . Additionally, it has been associated with various health benefits, including hepatoprotective and anti-cancer effects .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it is found at high levels in Red Alder leaves early in the growing season, which may contribute to protecting the plant from leaf-eating insects

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Oregonin has been identified as a major bioactive constituent in Red Alder (Alnus rubra) and is associated with resistance of red alder leaves to western tent caterpillar (Malacosoma californicum) defoliation . It exhibits significant anti-feedant activity against various leaf-eating insects .

Cellular Effects

This compound possesses remarkable anti-oxidant and anti-inflammatory properties, inhibits adipogenesis, and can be used in the prevention of obesity and related metabolic disorders .

Molecular Mechanism

It is known to exert its effects through its antioxidant and anti-inflammatory properties

Temporal Effects in Laboratory Settings

It is known that this compound accumulates at high concentrations in both bark and leaves of red alder .

Metabolic Pathways

It is known that this compound has significant effects on metabolic disorders, suggesting that it may interact with key metabolic pathways .

Properties

IUPAC Name |

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRNEKDRSXYJIN-IRFILORWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318733 | |

| Record name | Oregonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-93-0 | |

| Record name | Oregonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oregonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)